3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
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Overview
Description
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is known for its unique chemical structure, which includes a phenyl group, a hydroxyl group, and a methoxy group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the oxidation of cinnamaldehyde, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid often involves the use of biobased materials. For instance, polycondensation of hydroxycinnamic acid, which is abundant in plants, can be employed to produce this compound . This method is environmentally friendly and aligns with the goals of sustainable development.
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research has shown that this compound has anticancer properties, particularly in inhibiting the growth of breast cancer cells.
Industry: It is used in the production of biobased plastics and other functional materials.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid:
Caffeic Acid: This compound has two hydroxyl groups on the phenyl ring and exhibits strong antioxidant and anticancer activities.
Coumaric Acid: With a hydroxyl group at the para position, coumaric acid is known for its antimicrobial and anti-inflammatory properties.
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid stands out due to its unique combination of phenyl, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H14O4 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19) |
InChI Key |
ARPNBQDBKNKVII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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